

Unveiling the Crystal Architecture of Manganese Nitrate Tetrahydrate: A Technical Guide

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Compound of Interest

Compound Name: *Manganese nitrate tetrahydrate*

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This in-depth technical guide provides a comprehensive overview of the crystal structure and space group of **manganese nitrate tetrahydrate** ($\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$), a compound of interest in various chemical and pharmaceutical applications. This document summarizes its key crystallographic data, outlines the experimental methodology for its structural determination, and presents a logical workflow for such analyses.

Core Crystallographic Data

The crystal structure of **manganese nitrate tetrahydrate** has been determined through single-crystal X-ray diffraction.^[1] The compound crystallizes in the monoclinic system, belonging to the space group $P2_1/n$, which is a standard setting for $P2_1/c$. This centrosymmetric space group indicates the presence of an inversion center in the crystal lattice.

The manganese(II) ion is coordinated by a distorted octahedron composed of four oxygen atoms from water molecules and two oxygen atoms from two distinct nitrate ions.^[1] This coordination environment is a common feature for manganese(II) compounds with oxygen-containing ligands. The overall structure is built up from layers of these manganese octahedra, which are separated by two layers of nitrate ions. Hydrogen bonds play a crucial role in connecting the octahedra within the layers and holding the layers together.^[1] Notably, the crystal structure of **manganese nitrate tetrahydrate** is isotypic with that of nickel(II) nitrate tetrahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$).^[1]

A summary of the quantitative crystallographic data is presented in the table below for easy reference and comparison.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n (P2 ₁ /c)
Unit Cell Dimensions	
a	5.378(10) Å ^[1]
b	27.41(10) Å ^[1]
c	5.80(3) Å ^[1]
β	113.5(4)° ^[1]
Volume	784.8 Å ³
Z (Formula units per unit cell)	4 ^[1]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of **manganese nitrate tetrahydrate** involves a series of well-defined experimental steps. The following protocol is based on the established methodologies for single-crystal X-ray diffraction.

1. Crystal Growth:

- Single crystals of **manganese nitrate tetrahydrate** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of manganese(II) nitrate at a constant temperature.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

- The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
- X-ray radiation of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.5418 \text{ \AA}$) is directed at the crystal.
- The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector. The original determination for **manganese nitrate tetrahydrate** was based on photographic data from 1001 independent reflections.^[1]

3. Data Reduction:

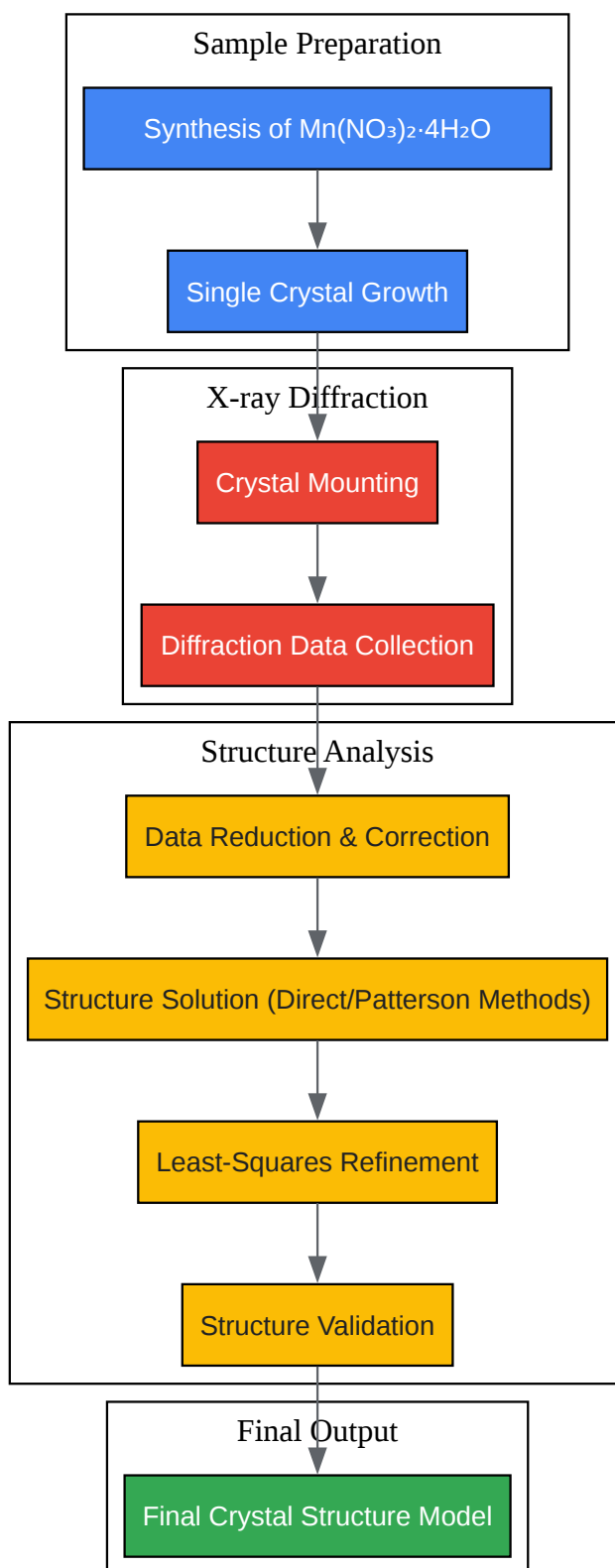
- The raw diffraction data is processed to correct for various experimental factors, including background noise, Lorentz factor, and polarization effects.
- The intensities of the diffraction spots are integrated to obtain a list of reflection indices (h,k,l) and their corresponding structure factor amplitudes ($|F_o|$).

4. Structure Solution and Refinement:

- The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- The atomic positions and displacement parameters of the model are refined against the experimental data using least-squares methods.
- The final R-value, a measure of the agreement between the calculated and observed structure factors, was reported as 13.8% for the initial determination.^[1]

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow of the experimental and computational steps involved in determining the crystal structure of a compound like **manganese nitrate tetrahydrate**.



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Caption: Workflow for Crystal Structure Determination.

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References

- 1. The crystal structure of manganese nitrate tetrahydrate $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ | Semantic Scholar [semanticscholar.org]
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